molecular formula C14H21Cl2NO B13766753 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride CAS No. 63978-83-6

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride

Cat. No.: B13766753
CAS No.: 63978-83-6
M. Wt: 290.2 g/mol
InChI Key: DUYLFGMDTTXULZ-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a naphthylamine core, which is a derivative of naphthalene, and several functional groups including a chloro, isopropyl, and methoxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions including chlorination, amination, and methoxylation to introduce the desired functional groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Synthetic Route:

    Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro group.

    Amination: The chlorinated naphthalene is then reacted with ammonia or an amine derivative to introduce the amine group.

    Methoxylation: The resulting compound is treated with methanol in the presence of an acid catalyst to introduce the methoxy group.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-isopropyl-5-methoxy-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

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Properties

CAS No.

63978-83-6

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propan-2-ylazanium;chloride

InChI

InChI=1S/C14H20ClNO.ClH/c1-9(2)16-12-6-4-5-10-13(17-3)8-7-11(15)14(10)12;/h7-9,12,16H,4-6H2,1-3H3;1H

InChI Key

DUYLFGMDTTXULZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

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